molecular formula C12H14ClN3 B1438098 6-Chloro-2-piperidin-3-yl-1H-benzimidazole CAS No. 933738-41-1

6-Chloro-2-piperidin-3-yl-1H-benzimidazole

Cat. No.: B1438098
CAS No.: 933738-41-1
M. Wt: 235.71 g/mol
InChI Key: WPOKRRBNLJALRX-UHFFFAOYSA-N
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Description

6-Chloro-2-piperidin-3-yl-1H-benzimidazole is a chemical compound with the molecular formula C12H14ClN3 . It has a molecular weight of 235.71 g/mol and 272.18 g/mol when it is in the form of hydrochloride . It is typically stored in a refrigerator .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClN3.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2,(H,15,16);1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

DNA Minor Groove Binder Hoechst 33258 and its Analogues

Benzimidazole derivatives, such as Hoechst 33258, are known to bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds have been utilized for fluorescent DNA staining, chromosome analysis, and as radioprotectors and topoisomerase inhibitors, offering a starting point for drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Activities of Benzimidazole Derivatives

Benzimidazole scaffolds have shown a broad range of pharmacological activities, acting as antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant agents. The presence of benzimidazole core in numerous biological agents highlights its significance in developing therapeutic compounds (Babbar, Swikriti, & Arora, 2020).

Anticancer Potential of Benzimidazole Hybrids

Recent studies have highlighted the design strategy for synthesizing benzimidazole derivatives as anticancer agents, demonstrating various mechanisms of action such as intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. These derivatives provide a wide spectrum of anticancer properties, emphasizing the need for targeted synthesis to enhance potency and selectivity (Akhtar et al., 2019).

Benzimidazole Fungicides and Biological Impact

Benzimidazole compounds have been extensively researched for their fungicidal and anthelmintic properties, acting as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This research avenue contributes significantly to understanding the mode of action of benzimidazoles and their potential applications in agriculture and medicine (Davidse, 1986).

Safety and Hazards

The safety information for 6-Chloro-2-piperidin-3-yl-1H-benzimidazole indicates that it should be stored in a refrigerator . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Specific hazard statements and precautionary statements were not available in the retrieved data .

Properties

IUPAC Name

6-chloro-2-piperidin-3-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOKRRBNLJALRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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